![molecular formula C17H19N3O2 B7509313 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide](/img/structure/B7509313.png)
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in gene expression and are involved in various cellular processes, including cell growth, differentiation, and apoptosis. JNJ-26481585 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer and other diseases.
Wirkmechanismus
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide inhibits the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. It has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the type of cancer or disease being studied.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide and its potential applications in various diseases.
Synthesemethoden
The synthesis of 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide involves several steps, including the reaction of 4-bromo-1-nitrobenzene with pyrrolidine and subsequent reduction of the resulting nitro compound to an amine. The amine is then coupled with 2-bromo-N-methylpyrrole-1-carboxamide, followed by deprotection to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In preclinical studies, 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19-10-4-5-15(19)16(21)18-14-8-6-13(7-9-14)17(22)20-11-2-3-12-20/h4-10H,2-3,11-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMBLJUSHYJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.